2-(methylsulfanyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-22-17-7-3-2-6-16(17)18(20)19(13-15-5-4-12-23-15)14-8-10-21-11-9-14/h2-7,12,14H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEQPZPBPYJBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(methylsulfanyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-(methylsulfanyl)benzoic acid with oxan-4-ylamine and thiophen-2-ylmethanamine under appropriate conditions. The reaction typically requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
2-(methylsulfanyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and bases like triethylamine. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds with similar structures exhibit significant biological activities. The following applications have been identified:
-
Antimicrobial Activity : Preliminary studies suggest that 2-(methylsulfanyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide may possess antimicrobial properties against various pathogens. The presence of the thiophene ring enhances its interaction with biological targets, potentially modulating enzyme activities.
Pathogen Type Minimum Inhibitory Concentration (MIC) Gram-positive Bacteria (e.g., Staphylococcus aureus) 30 µM Gram-negative Bacteria (e.g., Escherichia coli) 50 µM -
Anticancer Potential : The compound's structural features suggest it may inhibit cancer cell proliferation. In vitro studies have shown promising results in reducing cell viability in various cancer cell lines.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 25 µM HeLa (Cervical Cancer) 40 µM - Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes linked to metabolic disorders, such as α-glucosidase, which is relevant for diabetes treatment.
Material Science Applications
The unique properties of 2-(methylsulfanyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide extend to material sciences, particularly in the development of organic electronic materials:
-
Electrochromic Devices : The compound can be incorporated into polymer matrices to create electrochromic devices that change color upon electrical stimulation, useful in smart windows and displays.
Device Type Color Change Efficiency Electrochromic Polymer Film 200 cm²·C⁻¹ at 550 nm
Antimicrobial Activity Study
A study was conducted to evaluate the antimicrobial efficacy of the compound against common bacterial strains. Results indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent.
Anticancer Activity Testing
In another study focusing on cancer cell lines, varying concentrations of the compound were tested for cytotoxic effects. The results demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the thiophene and benzamide groups suggests potential interactions with aromatic binding sites, while the oxan-4-yl group may enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
*Calculated based on formula C₁₈H₂₁N₂O₂S₂.
Key Observations:
- The target compound shares the benzamide-morpholine-thiophene scaffold with N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide (–6), but the methylsulfanyl group at the benzoyl 2-position distinguishes it.
- Crystallographic data for the morpholine-containing analog (–6) reveal a chair conformation for the morpholine ring and disorder in the benzamide ring (occupancy ratio 0.502:0.498), features that may persist in the target compound .
- Unlike the S-alkylated triazoles (), the target compound lacks tautomerism but retains sulfur-based functional groups (methylsulfanyl and thiophene), which could enhance metal coordination or hydrophobic interactions .
Pharmacological Potential
While biological data for the target compound are unavailable, structurally related benzamides exhibit anti-inflammatory, antitumor, and enzyme-modulating activities (–6, 11).
Biological Activity
The compound 2-(methylsulfanyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide , also referred to by its IUPAC name, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
The molecular formula for 2-(methylsulfanyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide is , with a molecular weight of 347.5 g/mol. The compound features a complex structure that includes a methylsulfanyl group, an oxane ring, and a thiophene moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H21NO2S2 |
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | 2-(methylsulfanyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide |
| CAS Number | 2097890-18-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the introduction of the methylsulfanyl group through nucleophilic substitution followed by coupling reactions to introduce the oxane and thiophene moieties. Optimizing these synthetic routes is crucial for scalability and efficiency in industrial applications .
The biological activity of 2-(methylsulfanyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can alter enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and methylsulfanyl groups have been shown to possess antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae at concentrations as low as 1 µg/mL . This suggests that 2-(methylsulfanyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide may exhibit comparable activities.
Anticancer Potential
The compound's unique structural attributes may also contribute to anticancer properties. Similar benzamide derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the oxane moiety is believed to enhance these effects by facilitating better interaction with cellular targets .
Case Studies
- Antibacterial Screening : A study evaluated the antibacterial properties of structurally related compounds, demonstrating strong activity against Salmonella typhi and moderate activity against other strains. The potential for 2-(methylsulfanyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide to exhibit similar effects warrants further investigation .
- Docking Studies : Computational docking studies have been employed to predict the binding affinity of this compound with various protein targets, indicating promising interactions that could translate into therapeutic efficacy .
Q & A
Q. Advanced
- Molecular dynamics (MD) : Simulate morpholine and thiophene ring dynamics (e.g., dihedral angles) in solvents like DMSO. Compare with crystallographic data (e.g., 63.54° angle between thiophene and morpholine planes) .
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict torsional barriers and validate experimental bond lengths .
- Hirshfeld surface analysis : Map intermolecular contacts (e.g., H⋯O interactions) to identify dominant packing forces .
Discrepancies between computational and experimental results (e.g., bond angle deviations >2°) may indicate crystal-packing effects or solvent interactions .
How should researchers address conflicting crystallographic parameters reported for similar compounds?
Q. Data Contradiction Analysis
- Compare unit cell parameters : For example, a related compound (C16H18N2O2S) has space group P2₁/c with a = 16.5283 Å, b = 9.9049 Å, c = 9.6831 Å, and β = 99.056° . Deviations >0.5% may arise from temperature (e.g., 295 K vs. 100 K) or radiation damage.
- Validate data collection : Check redundancy (Rint = 0.024) and completeness (>95%) to assess reliability .
- Cross-reference software : SHELX refinement () vs. other programs (e.g., CRYSTALS) can yield slight variations in displacement parameters .
What spectroscopic techniques are most suitable for characterizing the methylsulfanyl group?
Q. Basic
- NMR : ¹H NMR (DMSO-d6): δ ~2.50 ppm (S–CH3 singlet). ¹³C NMR: δ ~15 ppm (S–CH3) .
- IR : S–C stretching at ~650 cm⁻¹ and C=O (amide I) at ~1650 cm⁻¹ .
- Mass spectrometry : ESI-MS ([M+H]+) at m/z 363.1 (calculated for C18H21N2O2S2) .
For advanced analysis, use solid-state NMR to probe crystal packing effects on chemical shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
